molecular formula C10H19NO4 B15207246 (2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate

(2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate

Cat. No.: B15207246
M. Wt: 217.26 g/mol
InChI Key: OOIYMIUUBCVKMZ-HACHORDNSA-N
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Description

(2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyl groups and a methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides (chloride, bromide) or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity and interactions of pyrrolidine derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester moiety play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Methyl 2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

  • The unique combination of hydroxyl groups and a methyl ester moiety in this compound distinguishes it from other pyrrolidine derivatives. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

methyl (2S)-2-(3,4-dihydroxypyrrolidin-1-yl)-3-methylbutanoate

InChI

InChI=1S/C10H19NO4/c1-6(2)9(10(14)15-3)11-4-7(12)8(13)5-11/h6-9,12-13H,4-5H2,1-3H3/t7?,8?,9-/m0/s1

InChI Key

OOIYMIUUBCVKMZ-HACHORDNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N1CC(C(C1)O)O

Canonical SMILES

CC(C)C(C(=O)OC)N1CC(C(C1)O)O

Origin of Product

United States

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